molecular formula C16H16FN3O3S B2493214 N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide CAS No. 2034263-67-5

N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide

Cat. No.: B2493214
CAS No.: 2034263-67-5
M. Wt: 349.38
InChI Key: KVVFCNHSZGZJPE-UHFFFAOYSA-N
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Description

N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide typically involves a multi-step process. The synthesis starts with the construction of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the 6-fluoro and 3-methyl groups through selective fluorination and methylation reactions. The benzylation and acetamide formation are achieved through subsequent reaction steps involving suitable reagents such as benzyl chloride and acetic anhydride.

Industrial production methods: Industrial-scale production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled fluorination, and selective methylation are crucial. The use of solvents, temperature control, and purification methods like recrystallization and chromatography also play significant roles in the efficient production of this compound.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehyde derivatives.

  • Reduction: Reduction reactions may target the dioxido functionalities, potentially leading to reduced sulfur compounds.

  • Substitution: Various substitution reactions can occur at the aromatic ring, especially involving the fluorine and methyl groups.

Common reagents and conditions used in these reactions: Typical reagents for oxidation include potassium permanganate or chromium trioxide. Hydrogenation reactions may utilize catalysts like palladium on carbon, while substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major products formed from these reactions: Oxidation generally yields benzaldehyde derivatives. Reduction leads to reduced sulfur compounds, and substitution reactions result in various substituted aromatic derivatives.

Scientific Research Applications

N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide finds applications across several scientific domains:

  • Chemistry: Utilized as a building block in organic synthesis, enabling the creation of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its unique functional groups and reactivity.

  • Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

  • Industry: Employed in the development of specialized materials, dyes, and pigments owing to its structural diversity and stability.

Mechanism of Action

The mechanism of action for N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide involves interaction with specific molecular targets. These interactions often occur through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound may act on cellular enzymes, receptors, or nucleic acids, leading to various biological effects. Pathways involved could include inhibition of enzyme activity, interference with DNA/RNA synthesis, or disruption of cell membrane integrity.

Comparison with Similar Compounds

When comparing N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide with other related compounds, its uniqueness is highlighted by the presence of the 6-fluoro and 3-methyl groups on the benzo[c][1,2,5]thiadiazole core. Similar compounds include:

  • N-benzyl-2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide: Lacks the fluorine atom, resulting in different chemical reactivity and properties.

  • N-benzyl-2-(6-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide: Absence of the methyl group impacts its biological activity and solubility.

The presence of the fluorine and methyl groups in this compound significantly influences its overall chemical and biological behavior, making it a distinct entity in its class.

There you go—one deep dive into a fascinating compound. Ever considered diving into the world of synthetic organic chemistry yourself?

Properties

IUPAC Name

N-benzyl-2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-19-14-8-7-13(17)9-15(14)20(24(19,22)23)11-16(21)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVFCNHSZGZJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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